molecular formula C13H26N2 B15315656 (2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine

(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine

Katalognummer: B15315656
Molekulargewicht: 210.36 g/mol
InChI-Schlüssel: GYFCJSPVZGGJRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine typically involves the formation of the spiro structure followed by the introduction of the amine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spiro structure. This is followed by the alkylation of the resulting spiro compound to introduce the ethyl and methylamine groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique spiro structure.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine is unique due to its specific combination of the spiro structure and the ethyl and methylamine groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C13H26N2

Molekulargewicht

210.36 g/mol

IUPAC-Name

2-(3-azaspiro[5.5]undecan-3-yl)-N-methylethanamine

InChI

InChI=1S/C13H26N2/c1-14-9-12-15-10-7-13(8-11-15)5-3-2-4-6-13/h14H,2-12H2,1H3

InChI-Schlüssel

GYFCJSPVZGGJRQ-UHFFFAOYSA-N

Kanonische SMILES

CNCCN1CCC2(CCCCC2)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.